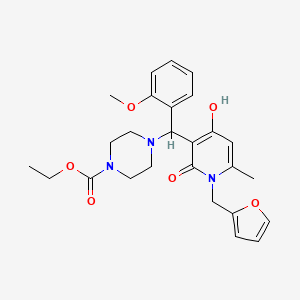
Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(2-methoxyphenyl)methyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(2-methoxyphenyl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C26H31N3O6 and its molecular weight is 481.549. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(2-methoxyphenyl)methyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C26H31N3O5
- Molecular Weight: 465.55 g/mol
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in various biological systems.
2. Enzyme Inhibition
Studies have shown that derivatives of this compound can inhibit key enzymes involved in neurological processes:
- Butyrylcholinesterase (BChE): Exhibited moderate inhibitory activity with an IC50 value comparable to standard inhibitors like physostigmine .
- Acetylcholinesterase (AChE): Showed selective inhibition, which is significant for the treatment of Alzheimer's disease and other cognitive disorders.
3. Analgesic and Anti-inflammatory Effects
Compounds related to this structure have demonstrated analgesic properties that surpass those of traditional analgesics like acetylsalicylic acid. This suggests potential applications in pain management therapies .
The biological activity of this compound can be attributed to several mechanisms:
A. Interaction with Receptors
The compound may interact with various neurotransmitter receptors, modulating their activity and influencing physiological responses.
B. Modulation of Signaling Pathways
It is hypothesized that this compound could affect signaling pathways associated with inflammation and neuroprotection, potentially leading to therapeutic benefits in neurological disorders.
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of similar piperazine derivatives on neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage markers, supporting the potential use of these compounds in neurodegenerative diseases.
Case Study 2: Pain Management
In a preclinical model, the analgesic efficacy of a related compound was evaluated against a control group receiving standard analgesics. The results showed a statistically significant reduction in pain scores among subjects treated with the experimental compound, indicating its potential as a new analgesic agent.
Data Summary
特性
IUPAC Name |
ethyl 4-[[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]-(2-methoxyphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O6/c1-4-34-26(32)28-13-11-27(12-14-28)24(20-9-5-6-10-22(20)33-3)23-21(30)16-18(2)29(25(23)31)17-19-8-7-15-35-19/h5-10,15-16,24,30H,4,11-14,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDQJDQTJVUUTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2OC)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














